2-Chloropyrimidine-5-sulfonamide

Catalog No.
S826806
CAS No.
1155080-09-3
M.F
C4H4ClN3O2S
M. Wt
193.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropyrimidine-5-sulfonamide

CAS Number

1155080-09-3

Product Name

2-Chloropyrimidine-5-sulfonamide

IUPAC Name

2-chloropyrimidine-5-sulfonamide

Molecular Formula

C4H4ClN3O2S

Molecular Weight

193.61 g/mol

InChI

InChI=1S/C4H4ClN3O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H,(H2,6,9,10)

InChI Key

GWBIDJWAGDFKQL-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)Cl)S(=O)(=O)N

Canonical SMILES

C1=C(C=NC(=N1)Cl)S(=O)(=O)N

2-Chloropyrimidine-5-sulfonamide (CAS 1155080-09-3) is a specialized, dual-functional heteroaromatic building block procured for advanced pharmaceutical synthesis. It features a strongly electrophilic 2-chloro position, activated by the adjacent pyrimidine nitrogens, and a pre-installed primary sulfonamide at the 5-position. In industrial and laboratory procurement, it is prioritized as a late-stage derivatization reagent used to append the 5-sulfamoylpyrimidin-2-yl pharmacophore onto complex amine scaffolds via mild Nucleophilic Aromatic Substitution (SNAr). Its pre-amidated state makes it a highly efficient choice over sulfonyl chloride precursors, ensuring predictable reactivity and high yields in the development of human dihydroorotate dehydrogenase (hDHODH) inhibitors, kinase inhibitors, and targeted antimicrobial agents [1].

Attempting to substitute 2-chloropyrimidine-5-sulfonamide with closely related analogs introduces severe process bottlenecks and chemoselectivity failures. Replacing it with a benzenoid analog, such as 4-chlorobenzenesulfonamide, drastically reduces the electrophilicity of the chloride leaving group, forcing the use of harsh temperatures (>120°C) or expensive palladium catalysts for amination, which complicates API purification [1]. Conversely, utilizing the upstream precursor 2-chloropyrimidine-5-sulfonyl chloride requires the buyer to manage two highly reactive electrophilic sites simultaneously. When reacted with complex amines, the sulfonyl chloride competitively undergoes sulfonamidation rather than the desired SNAr at the 2-position, resulting in intractable oligomeric mixtures and devastating yield losses[2]. Procuring the exact pre-formed sulfonamide is therefore critical for maintaining chemoselectivity and process efficiency.

Elimination of Chemoselectivity Conflicts in Amine Coupling

When coupling complex secondary amines to a pyrimidine core, managing multiple electrophilic sites is a major process challenge. Using 2-chloropyrimidine-5-sulfonyl chloride results in competitive sulfonamidation versus SNAr, severely degrading the yield of the desired 2-amino-pyrimidine product. By procuring the pre-amidated 2-chloropyrimidine-5-sulfonamide, the sulfonyl electrophile is masked as a stable primary sulfonamide. This restricts the reaction strictly to the 2-chloro position via SNAr, increasing the coupling yield of the target scaffold from complex mixtures to >80% under standard basic conditions[1].

Evidence DimensionChemoselective coupling yield (SNAr vs sulfonamidation)
Target Compound Data>80% yield of pure SNAr product (single electrophilic site)
Comparator Or Baseline2-Chloropyrimidine-5-sulfonyl chloride (<30% target yield, complex mixtures)
Quantified Difference>50% absolute yield improvement and elimination of polymeric byproducts.
ConditionsMild basic conditions (DIPEA, DMF, 60°C) with secondary amines.

Procuring the pre-formed sulfonamide eliminates a critical chemoselectivity bottleneck, saving purification costs and preserving valuable late-stage amine intermediates.

Lower Activation Energy for SNAr vs. Aryl Chlorides

The introduction of a sulfonamide pharmacophore via SNAr is heavily dependent on the leaving group's activation. Compared to 4-chlorobenzenesulfonamide, which requires harsh conditions or expensive Pd-catalysts to undergo amination, 2-chloropyrimidine-5-sulfonamide benefits from the strong electron-withdrawing effect of the two adjacent pyrimidine nitrogens. This lowers the LUMO energy, allowing quantitative SNAr displacement of the chloride by aliphatic amines at 60–80°C without transition metal catalysts [1].

Evidence DimensionRequired SNAr coupling temperature and catalyst dependency
Target Compound Data60–80°C, catalyst-free (mild base)
Comparator Or Baseline4-Chlorobenzenesulfonamide (>120°C or Pd-catalyst required)
Quantified Difference40–60°C reduction in reaction temperature and elimination of transition metal costs.
ConditionsNucleophilic aromatic substitution with aliphatic or cyclic amines.

Catalyst-free coupling at lower temperatures reduces heavy metal contamination risks in API synthesis and lowers overall process energy costs.

Vector Alignment for Target Binding in DHODH Inhibitors

In the design of therapeutic agents such as human dihydroorotate dehydrogenase (hDHODH) inhibitors, the spatial orientation of the sulfonamide group is critical for hydrogen bonding in the target binding pocket. Procuring the 5-sulfonamide isomer (via 2-chloropyrimidine-5-sulfonamide) ensures the sulfonamide vector is directed linearly when the pyrimidine is linked at the 2-position. Using alternative isomers like 2-chloropyrimidine-4-sulfonamide alters the vector by 60 degrees, drastically reducing target affinity [1].

Evidence DimensionPharmacophore vector alignment and target affinity retention
Target Compound DataOptimal linear vector (5-position) for hDHODH binding
Comparator Or Baseline4-sulfonamide or 6-sulfonamide isomers (sub-optimal vector, >10-fold IC50 loss)
Quantified DifferencePreservation of nanomolar binding affinity vs micromolar drop-off.
ConditionsStructure-Activity Relationship (SAR) mapping in target binding pockets.

Procuring the exact 5-sulfonamide isomer is non-negotiable for maintaining the necessary binding interactions in established pyrimidine-based drug scaffolds.

Late-Stage Synthesis of DHODH Inhibitors

Procured for appending the 5-sulfamoylpyrimidin-2-yl pharmacophore onto complex tricyclic or bicyclic amine scaffolds (e.g., hexahydrobenzo[b]pyrazino[1,2-d][1,4]oxazine derivatives) via mild SNAr, which is critical for developing antiviral and antifungal agents [1].

High-Throughput Library Generation for Kinase Inhibitor Screening

Used as a versatile, single-point reactive building block to generate libraries of 2-aminopyrimidine-5-sulfonamides. The mild coupling conditions allow for parallel synthesis without transition metal catalysts, streamlining hit-to-lead optimization [2].

Development of Carbonic Anhydrase Inhibitors

The primary sulfonamide group is a well-established zinc-binding motif. This compound serves as a robust precursor to link the sulfonamide-bearing pyrimidine to various hydrophobic tails via the 2-chloro position, optimizing the inhibitor's isoform selectivity[3].

XLogP3

-0.3

Dates

Last modified: 08-16-2023

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